molecular formula C16H21N3O B5545190 (4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone

(4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone

Cat. No. B5545190
M. Wt: 271.36 g/mol
InChI Key: BHWBHFOCUIYOJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazatricyclo compounds involves the reaction of specific precursor molecules under controlled conditions. For instance, Erlandsson et al. (2008) described the synthesis of a diastereomerically enriched analogue of 1,3,5-triaza-7-phosphaadamantane (PTA) by reacting PTA lithium salt with benzaldehyde, resulting in a water-soluble derivative (Erlandsson et al., 2008). This methodology could potentially be adapted for the synthesis of "(4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.13,7]dec-7-yl)methanone" by modifying the starting materials or reaction conditions to include the specific ethylphenyl and methanone groups.

Molecular Structure Analysis

The crystal structure and molecular conformation of related compounds have been determined using X-ray diffraction techniques. For example, Cao et al. (2010) characterized the crystal structure of a related compound, providing detailed insights into its molecular geometry and intermolecular interactions (Cao et al., 2010). This type of analysis is crucial for understanding the spatial arrangement of atoms within "(4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.13,7]dec-7-yl)methanone" and how this affects its chemical behavior and interactions.

Chemical Reactions and Properties

Chemical reactions involving triazatricyclo compounds can lead to the formation of various derivatives with distinct properties. For instance, synthesis and characterization studies by Çetinkaya et al. (2012) on derivatives of a similar compound revealed insights into potential reactions and the resulting antioxidant properties (Çetinkaya et al., 2012). Such information is pertinent for understanding the reactivity and potential applications of "(4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.13,7]dec-7-yl)methanone" in various fields.

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystalline form, are directly influenced by its molecular structure. Research on related compounds, such as the study by Dong et al. (2009), provides valuable data on these aspects, which can be extrapolated to "(4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.13,7]dec-7-yl)methanone" (Dong et al., 2009).

Chemical Properties Analysis

Investigations into the chemical properties of triazatricyclo compounds include studies on their reactivity, potential catalytic activities, and interactions with other molecules. For instance, research by Huang et al. (2021) on the synthesis, crystal structure, and DFT study of related compounds sheds light on their chemical behavior and properties through theoretical and experimental analyses (Huang et al., 2021).

Scientific Research Applications

Catalysis and Material Science

Iridium(I) Complexes for Catalytic Hydrogenations : A study detailed the synthesis and characterization of iridium(I) complexes using derivatives similar to the queried compound. These complexes were utilized as precatalysts in the hydrogenation of unsaturated aldehydes and ketones. The research highlighted the potential of these complexes in catalytic hydrogenation processes, showcasing their efficiency and versatility in organic synthesis (Guerriero et al., 2011).

Pharmaceutical Research

Synthesis and Antioxidant Properties : Another study focused on the synthesis and evaluation of antioxidant properties of compounds structurally related to the queried molecule. These compounds exhibited significant antioxidant activities, suggesting their potential use in developing treatments or supplements to combat oxidative stress-related diseases (Çetinkaya et al., 2012).

Synthetic Methodology and Chemical Analysis

Microwave-Assisted Synthesis : Research on the regioselective synthesis of related compounds through microwave-assisted methods provided insights into efficient and environmentally friendly synthetic routes. This study underscored the importance of novel synthetic strategies in the rapid and selective generation of complex molecules for further chemical and pharmaceutical investigations (Moreno-Fuquen et al., 2019).

Liquid Crystal Properties : Investigations into the liquid crystal properties of triazolylferrocene derivatives related to the queried compound revealed their potential applications in advanced material sciences. These compounds displayed liquid crystal behaviors, highlighting their potential use in electronic displays and other optoelectronic devices (Zhao et al., 2013).

properties

IUPAC Name

(4-ethylphenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-2-13-3-5-14(6-4-13)15(20)16-7-17-10-18(8-16)12-19(9-16)11-17/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWBHFOCUIYOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C23CN4CN(C2)CN(C3)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone

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